molecular formula C17H19N3O3 B7683189 (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

Cat. No. B7683189
M. Wt: 313.35 g/mol
InChI Key: SLKRAXLAOJSCIE-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic effects. BPC-157 is derived from a naturally occurring peptide in the gastric juice, which has been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood, but it is thought to work by promoting angiogenesis, the formation of new blood vessels, and by modulating the production of growth factors and cytokines. (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Biochemical and Physiological Effects
(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the healing of injured tendons and ligaments, to protect against liver damage, and to improve gut function in animal models of inflammatory bowel disease. (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models of traumatic brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid in lab experiments is that it is relatively stable and can be easily synthesized using SPPS techniques. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.

Future Directions

There are many potential future directions for research on (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid. One area of interest is its potential therapeutic effects in neurological conditions, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in regenerative medicine, such as promoting the growth of new blood vessels in ischemic tissues. Additionally, further research is needed to fully understand the mechanism of action of (1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid and to identify potential drug targets.

Synthesis Methods

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The final product is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied extensively for its potential therapeutic effects in a wide range of conditions, including inflammatory bowel disease, liver damage, and tendon and ligament injuries. It has also been shown to have neuroprotective effects and to promote wound healing.

properties

IUPAC Name

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(19-15-7-6-13(8-15)17(22)23)14-9-18-20(11-14)10-12-4-2-1-3-5-12/h1-5,9,11,13,15H,6-8,10H2,(H,19,21)(H,22,23)/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKRAXLAOJSCIE-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)O)NC(=O)C2=CN(N=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

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